(2-Bromophenyl)methyl 3-hydroxybenzoate
Description
(2-Bromophenyl)methyl 3-hydroxybenzoate is an aromatic ester derivative comprising a 3-hydroxybenzoic acid backbone esterified with a 2-bromobenzyl group. Its molecular structure combines the electron-withdrawing bromine atom at the ortho position of the phenyl ring with the polar hydroxyl and ester functionalities, influencing its reactivity and physicochemical properties. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.
Synthetic routes often involve esterification or substitution reactions. For example, methyl 3-hydroxybenzoate derivatives are synthesized via nucleophilic substitution in polar aprotic solvents like DMF, using potassium carbonate (K₂CO₃) as a base and potassium iodide (KI) as a catalyst . Similar protocols may apply to the brominated analog, with the bromophenyl group introduced via alkylation or coupling reactions.
Properties
CAS No. |
1001739-43-0 |
|---|---|
Molecular Formula |
C14H11BrO3 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
(2-bromophenyl)methyl 3-hydroxybenzoate |
InChI |
InChI=1S/C14H11BrO3/c15-13-7-2-1-4-11(13)9-18-14(17)10-5-3-6-12(16)8-10/h1-8,16H,9H2 |
InChI Key |
KVKRQHIINMFUFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC(=CC=C2)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methyl 3-hydroxybenzoate typically involves the esterification of 3-hydroxybenzoic acid with (2-bromophenyl)methanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Esterification Reaction: 3-hydroxybenzoic acid reacts with (2-bromophenyl)methanol in the presence of an acid catalyst to form this compound.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)methyl 3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzoic acid derivatives.
Reduction: Formation of (2-Bromophenyl)methyl alcohol.
Substitution: Formation of substituted phenyl esters.
Scientific Research Applications
(2-Bromophenyl)methyl 3-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)methyl 3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors that regulate biological processes.
Pathways Involved: Modulating signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Comparison with Similar Compounds
Methyl 3-Hydroxybenzoate Derivatives
The parent compound, methyl 3-hydroxybenzoate (CAS 19438-10-9), lacks the bromophenyl substituent. Key differences include:
- Reactivity : The absence of bromine reduces steric hindrance and electron-withdrawing effects, making the parent compound more reactive in nucleophilic acyl substitution.
- Solubility : The bromophenyl group in (2-bromophenyl)methyl 3-hydroxybenzoate increases hydrophobicity compared to methyl 3-hydroxybenzoate, which is more water-soluble due to the hydroxyl group .
Methyl 3-[(3-Bromophenoxy)methyl]benzoate
This compound (Synonyms: AC1LHNP8, ZINC465163) replaces the 2-bromophenylmethyl group with a 3-bromophenoxymethyl moiety. Structural differences lead to:
- Biological Activity: Phenoxy derivatives are often explored for pesticidal properties, whereas bromophenylmethyl esters may exhibit distinct bioactivity profiles due to differences in membrane permeability .
3-((2-Bromophenyl)(phenyl)methyl)pentanedioic Acid
This glutaric acid derivative (C₂₀H₁₉BrO₄) shares the 2-bromophenylmethyl group but incorporates a dicarboxylic acid chain. Key contrasts include:
- Acidity: The dicarboxylic acid groups confer higher acidity (pKa ~3–5) compared to the monoesterified 3-hydroxybenzoate.
- Applications : Glutaric acid derivatives are utilized in polymer chemistry and drug delivery, whereas aromatic esters like the target compound are more common in fragrance or medicinal chemistry .
Table 1. Key Properties of Selected Compounds
| Compound | Molecular Formula | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₄H₁₁BrO₃ | Not reported | Low in water | Ester, hydroxyl, bromophenyl |
| Methyl 3-hydroxybenzoate | C₈H₈O₃ | 108–110 | Moderate in water | Ester, hydroxyl |
| Methyl 3-[(3-bromophenoxy)methyl]benzoate | C₁₅H₁₃BrO₃ | Not reported | Low in water | Ester, ether, bromophenoxy |
| 3-((2-Bromophenyl)(phenyl)methyl)pentanedioic acid | C₂₀H₁₉BrO₄ | 160–165 (decomposes) | Low in water | Dicarboxylic acid, bromophenyl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
